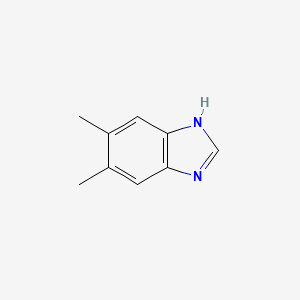

5,6-Dimethylbenzimidazole

Vue d'ensemble

Description

DIMEDAZOL, également connu sous le nom de 5,6-diméthylbenzimidazole, est un composé organique de formule moléculaire C9H10N2. Il s'agit d'un dérivé du benzimidazole, caractérisé par la présence de deux groupes méthyle aux positions 5 et 6 du cycle benzimidazole. Ce composé est remarquable pour son rôle d'intermédiaire dans la biosynthèse de la vitamine B12 et ses activités antimicrobiennes et antiprotozoaires à large spectre .

Mécanisme D'action

Target of Action

The primary target of 5,6-Dimethylbenzimidazole is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium .

Mode of Action

This compound interacts with its target enzyme to catalyze the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and this compound (DMB) .

Biochemical Pathways

This compound is a component of vitamin B12 . It is biosynthesized from flavin mononucleotide by the enzyme this compound synthase . This compound plays a crucial role in the biosynthesis of the corrin macrocycle vitamin B12 .

Pharmacokinetics

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .

Result of Action

As a component of vitamin B12, this compound serves as a ligand for the cobalt atom . This interaction is crucial for the biological activity of vitamin B12, which is involved in various metabolic processes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s chemical reactivity can be affected by the presence of other reactants or changes in temperature . .

Analyse Biochimique

Biochemical Properties

5,6-Dimethylbenzimidazole is involved in several biochemical reactions, primarily as a part of the vitamin B12 structure. It interacts with various enzymes and proteins, including this compound synthase, which catalyzes its formation from flavin mononucleotide . Additionally, it serves as a ligand for the cobalt atom in vitamin B12, facilitating the vitamin’s role in enzymatic reactions such as methylmalonyl-CoA mutase and methionine synthase . These interactions are essential for the proper functioning of these enzymes and the biochemical pathways they are involved in.

Cellular Effects

This compound influences various cellular processes through its role in vitamin B12. It affects cell function by participating in critical enzymatic reactions that are essential for DNA synthesis, fatty acid metabolism, and energy production . The presence of this compound in vitamin B12 is vital for maintaining normal cellular metabolism and function. It also impacts cell signaling pathways and gene expression by ensuring the proper functioning of vitamin B12-dependent enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the cobalt atom in vitamin B12, forming a stable complex that is essential for the vitamin’s activity . This binding interaction is crucial for the catalytic activity of vitamin B12-dependent enzymes. Additionally, this compound is involved in the conversion of flavin mononucleotide to its final form through the action of this compound synthase . This enzyme-mediated process is vital for the biosynthesis of vitamin B12 and its subsequent biological functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over time, leading to a decrease in its effectiveness in supporting vitamin B12-dependent enzymatic reactions. Long-term studies have shown that the presence of this compound is crucial for maintaining cellular function and metabolic processes .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that varying dosages can impact its effectiveness and potential toxicity . At optimal dosages, this compound supports the synthesis of vitamin B12 and enhances metabolic functions. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular processes . These studies highlight the importance of maintaining appropriate dosage levels to ensure the beneficial effects of this compound without causing harm.

Metabolic Pathways

This compound is involved in the biosynthetic pathway of vitamin B12, where it is synthesized from flavin mononucleotide by the enzyme this compound synthase . This pathway is essential for the production of vitamin B12, which is crucial for various metabolic processes, including DNA synthesis, fatty acid metabolism, and energy production . The interaction of this compound with enzymes and cofactors in this pathway ensures the proper synthesis and function of vitamin B12.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed as part of the vitamin B12 molecule . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound is essential for ensuring the availability of vitamin B12 in various cellular compartments, where it can participate in enzymatic reactions and support metabolic functions .

Subcellular Localization

This compound is localized within cells as part of the vitamin B12 molecule . It is primarily found in the cytoplasm and mitochondria, where it participates in vitamin B12-dependent enzymatic reactions . The subcellular localization of this compound is crucial for its activity and function, as it ensures that the compound is available in the right cellular compartments to support metabolic processes and maintain cellular health .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du DIMEDAZOL implique généralement la cyclisation de l'o-phénylène diamine avec de l'acide acétique ou ses dérivés. Une méthode courante est la réaction de l'o-phénylène diamine avec de l'acide acétique en présence d'un agent déshydratant tel que l'acide polyphosphorique. La réaction se déroule par la formation d'un intermédiaire, qui se cyclise pour former DIMEDAZOL .

Méthodes de production industrielle

Dans les milieux industriels, le DIMEDAZOL est produit par une voie synthétique similaire mais à plus grande échelle. Le procédé implique l'utilisation d'o-phénylène diamine et d'acide acétique de haute pureté, avec un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le produit est ensuite purifié par recristallisation ou d'autres méthodes appropriées pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le DIMEDAZOL subit diverses réactions chimiques, notamment :

Oxydation : Le DIMEDAZOL peut être oxydé par des radicaux hydroxyles, conduisant à la formation de produits hydroxylés.

Réactifs et conditions courants

Oxydation : Radicaux hydroxyles (OH) en présence d'oxygène (O2) et d'oxydes d'azote (NOx).

Réduction : Agents réducteurs tels que l'hydrogène gazeux (H2) ou les hydrures métalliques en conditions anaérobies.

Substitution : Nucléophiles tels que les halogénures ou les alcoolates en présence d'une base appropriée.

Principaux produits formés

Oxydation : Dérivés du DIMEDAZOL hydroxylé.

Réduction : Dérivés de benzimidazole substitués par des amines.

Substitution : Divers dérivés de benzimidazole substitués selon le nucléophile utilisé.

Applications de recherche scientifique

Le DIMEDAZOL a une large gamme d'applications en recherche scientifique :

Industrie : Utilisé dans la production de colorants, de pigments et d'autres matériaux fonctionnels.

Mécanisme d'action

Le DIMEDAZOL exerce ses effets principalement par des interactions avec l'ADN microbien. Le groupe nitro dans les composés nitroimidazoles apparentés est réduit par les organismes anaérobies, conduisant à la formation d'intermédiaires réactifs qui provoquent des cassures de brins d'ADN et inhibent la synthèse des acides nucléiques . Ce mécanisme est responsable de ses activités antimicrobiennes et antiprotozoaires.

Applications De Recherche Scientifique

DIMEDAZOL has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Le DIMEDAZOL est similaire à d'autres dérivés de benzimidazole, tels que :

Mébendazole : Un médicament anthelminthique utilisé pour traiter les infections parasitaires par les vers.

Albendazole : Un autre médicament anthelminthique ayant un mécanisme d'action similaire à celui du mébendazole.

Métronidazole : Un antibiotique nitroimidazole utilisé pour traiter les infections bactériennes et protozoaires anaérobies.

Unicité

Le DIMEDAZOL est unique en raison de son motif de substitution spécifique (groupes méthyle aux positions 5 et 6) et de son rôle d'intermédiaire dans la biosynthèse de la vitamine B12. Ceci le distingue des autres dérivés de benzimidazole, qui peuvent avoir des motifs de substitution et des activités biologiques différents .

Activité Biologique

5,6-Dimethylbenzimidazole (DMB) is a naturally occurring benzimidazole derivative that plays a crucial role in biological systems, particularly as a component of vitamin B12 (cobalamin). This article explores the biological activity of DMB, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound is characterized by its two methyl groups at the 5 and 6 positions of the benzimidazole ring. This structural feature contributes to its reactivity and biological interactions. It acts as a ligand for the cobalt atom in vitamin B12, participating in various biochemical processes essential for cellular function .

Inhibition of Bacterial Growth

Recent studies have demonstrated that DMB can inhibit the growth of certain bacteria, particularly Salmonella enterica. The compound's structural similarity to flavin cofactors allows it to interfere with enzymatic processes critical for bacterial metabolism. Specifically, DMB has been shown to inhibit the activity of flavin-dependent enzymes, leading to reduced bacterial proliferation .

- In vitro Studies : DMB inhibits the growth of S. Typhimurium by affecting key metabolic pathways. Whole genome sequencing of resistant mutants revealed mutations in genes associated with substrate transport, indicating that increased substrate uptake can mitigate DMB's inhibitory effects .

Antimalarial Activity

DMB and its derivatives have been investigated for their potential antimalarial properties. Research indicates that cobalamin derivatives, including those containing DMB, exhibit varying degrees of activity against Plasmodium falciparum, the causative agent of malaria. The mechanisms proposed include interference with heme detoxification processes within the parasite .

- Comparative Efficacy : Adenosylcobalamin (AdoCbl), which incorporates DMB, has been found to be significantly more effective than traditional antimalarials like chloroquine in inhibiting beta-haematin formation—a critical process for parasite survival .

Pharmacological Properties

DMB has been explored for its pharmacological properties beyond its role in vitamin B12 synthesis. Its ability to act as a cofactor in enzymatic reactions suggests potential applications in medicinal chemistry.

- Enzymatic Function : DMB catalyzes the synthesis of alpha-ribazole-5'-phosphate from nicotinate mononucleotide (NAMN), highlighting its role in nucleotide metabolism . This function is essential for various biosynthetic pathways.

Case Studies and Research Findings

- Inhibition Studies : A study measuring the inhibition kinetics of DMB on flavin reductase from S. Typhimurium showed competitive inhibition with an apparent value of approximately 1.9 mM, indicating a significant interaction with flavin-dependent enzymes .

- Antimalarial Efficacy : In experimental models, AdoCbl demonstrated superior antimalarial activity compared to other vitamin B12 derivatives. The mechanism involves pi-interactions between the corrin ring of cobalamins and heme groups within the parasite .

- Resistance Mechanisms : Research into spontaneous mutant strains that survive in the presence of DMB identified mutations affecting transporter genes, suggesting that resistance can evolve through enhanced substrate uptake mechanisms .

Propriétés

IUPAC Name |

5,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUQGASMPRMWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870631 | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylbenzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

582-60-5 | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 5,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/553XI1DS20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylbenzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205.5 °C | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethylbenzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.